molecular formula C7H3BrCl3FO B1402147 4-Bromo-2-fluoro-1-(trichloromethoxy)benzene CAS No. 1417568-06-9

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene

Cat. No.: B1402147
CAS No.: 1417568-06-9
M. Wt: 308.4 g/mol
InChI Key: LZNPRKCRLCWTHI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene is an aromatic organic compound with the molecular formula C7H2BrCl3F2O. It appears as a colorless to yellowish crystalline powder and is commonly used as a building block in the synthesis of various chemical intermediates, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(trichloromethoxy)benzene typically involves the reaction of 4-bromo-2-fluoroaniline with trichloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding anilines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, it can undergo redox reactions, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trichloromethoxy group.

    4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trichloromethoxy group.

    1-Bromo-4-fluorobenzene: Lacks the trichloromethoxy group, making it less reactive in certain substitution reactions.

Uniqueness

4-Bromo-2-fluoro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specific chemical intermediates and bioactive molecules .

Properties

IUPAC Name

4-bromo-2-fluoro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNPRKCRLCWTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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